2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Applications
Design and Synthesis for Antimicrobial Activity : A study by Bhat et al. (2016) focused on the synthesis of pyrazole derivatives via a Vilsmeier–Haack reaction approach, showcasing their potential antimicrobial activities. These compounds displayed broad-spectrum antimicrobial activities alongside moderate to good antioxidant activities, suggesting their potential in developing new antimicrobial agents (Bhat et al., 2016).
Antibacterial Screening : Another study conducted by Landage et al. (2019) synthesized and characterized novel thiazolyl pyrazole and benzoxazole derivatives, scanning them for their antibacterial activities. This research indicates the utility of pyrazole derivatives in combating bacterial infections (Landage et al., 2019).
Cancer Research
- Inhibition of Lung Cancer Cell Growth : Zheng et al. (2011) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their ability to inhibit the growth of A549 and H322 lung cancer cells. This study highlights the potential of pyrazole derivatives in cancer research, particularly in developing treatments targeting lung cancer (Zheng et al., 2011).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-4-32-20-11-9-19(10-12-20)22-15-24-26(31)29(13-14-30(24)28-22)16-23-18(3)33-25(27-23)21-8-6-5-7-17(21)2/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJFLDZPMQPVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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